molecular formula C10H9F3O5S B12534016 Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester CAS No. 817160-40-0

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester

Cat. No.: B12534016
CAS No.: 817160-40-0
M. Wt: 298.24 g/mol
InChI Key: WZBYKDIRSJMVAF-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester is an organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces alcohols. Substitution reactions result in the formation of various substituted esters .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester involves its reactivity with nucleophiles and electrophiles. The ester group is particularly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, trifluoro-, 2-(4-methoxyphenyl)-2-oxoethyl ester is unique due to its specific ester group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and other research applications where precise chemical transformations are required .

Properties

CAS No.

817160-40-0

Molecular Formula

C10H9F3O5S

Molecular Weight

298.24 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] trifluoromethanesulfonate

InChI

InChI=1S/C10H9F3O5S/c1-17-8-4-2-7(3-5-8)9(14)6-18-19(15,16)10(11,12)13/h2-5H,6H2,1H3

InChI Key

WZBYKDIRSJMVAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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